molecular formula C25H42O4 B1206650 Methyl 3,7-dihydroxycholanate CAS No. 51446-77-6

Methyl 3,7-dihydroxycholanate

Katalognummer: B1206650
CAS-Nummer: 51446-77-6
Molekulargewicht: 406.6 g/mol
InChI-Schlüssel: GRQROVWZGGDYSW-OYXAOJMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3,7-dihydroxycholanate is the methyl ester derivative of 3,7-dihydroxy-5β-cholan-24-oic acid (chenodeoxycholic acid), a primary bile acid. Bile acids and their esters play critical roles in lipid metabolism, cholesterol homeostasis, and cellular signaling. This compound is structurally characterized by hydroxyl groups at positions 3 and 7 on the steroid nucleus, with a methyl ester at the C-24 carboxyl group (Figure 1) .

Chenodeoxycholic acid itself is a therapeutic agent for gallstone dissolution and is a precursor for synthetic bile acid derivatives. Its methyl ester, Methyl 3,7-dihydroxycholanate, is often utilized in research as a reference standard or intermediate in pharmaceutical synthesis. For example, certified reference materials for chenodeoxycholic acid derivatives are commercially available, emphasizing their importance in analytical and pharmacological studies .

Eigenschaften

CAS-Nummer

51446-77-6

Molekularformel

C25H42O4

Molekulargewicht

406.6 g/mol

IUPAC-Name

methyl (4R)-4-[(3S,5R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16-,17+,18-,19+,20+,21+,23+,24+,25-/m1/s1

InChI-Schlüssel

GRQROVWZGGDYSW-OYXAOJMWSA-N

SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomerische SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Kanonische SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonyme

methyl 3,7-dihydroxycholanate
methyl 3-beta,7-beta-dihydroxy-5-alpha-cholanate

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Functional Group Variations

Methyl 3,7-dihydroxycholanate belongs to a class of bile acid esters with modifications at hydroxyl and carboxyl positions. Key structural analogs include:

Compound Name Hydroxyl Positions Carboxyl Group Modification Key Applications/Properties Reference
Methyl 3,7-dihydroxycholanate 3α, 7α Methyl ester Reference standard, synthetic intermediate
Chenodeoxycholic acid 3α, 7α Free carboxylic acid Gallstone therapy, cholesterol regulation
Methyl cholate 3α, 7α, 12α Methyl ester Enhanced solubility in organic phases
Ursodeoxycholic acid 3α, 7β Free carboxylic acid Choleretic agent, liver disease therapy External source

Key Observations :

  • Hydroxylation Pattern : The 3α,7α-dihydroxy configuration in Methyl 3,7-dihydroxycholanate distinguishes it from ursodeoxycholic acid (3α,7β), which exhibits altered receptor binding due to stereochemical differences .
  • Esterification Impact: Compared to chenodeoxycholic acid, the methyl ester form shows increased lipid solubility, which may improve membrane permeability but reduce aqueous solubility. This property is critical for drug formulation and delivery .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Methyl 3,7-dihydroxycholanate in bile acid mixtures?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. HRMS provides exact mass determination (e.g., 406.308293 Da), confirming molecular formula, while NMR resolves structural features like hydroxyl and methyl ester groups. For bile acid mixtures, reverse-phase HPLC coupled with UV/Vis or evaporative light scattering detection (ELSD) can separate and quantify this compound . Sample preparation should include lipid extraction protocols (e.g., Folch method) and derivatization for enhanced chromatographic resolution .

Q. How can researchers optimize synthesis protocols for Methyl 3,7-dihydroxycholanate to improve yield and purity?

  • Methodological Answer : Focus on regioselective protection/deprotection of hydroxyl groups during synthesis. For example, use tert-butyldimethylsilyl (TBDMS) ethers to protect the 3β-hydroxyl group before esterification of the 24-carboxylic acid. Reaction monitoring via thin-layer chromatography (TLC) and purification via flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) ensures purity. Validate final products using melting point analysis and comparative NMR with reference spectra .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the role of Methyl 3,7-dihydroxycholanate in bile acid receptor signaling (e.g., FXR, TGR5)?

  • Methodological Answer :

  • In vitro : Use reporter assays in transfected HEK293 cells expressing FXR or TGR4. Co-incubate with bile acid-binding inhibitors (e.g., tauro-β-muricholic acid) to assess specificity.
  • In vivo : Employ knockout mouse models (FXR⁻/⁻ or TGR5⁻/⁻) to compare physiological effects (e.g., glucose homeostasis, lipid metabolism) against wild-type cohorts.
  • Data Analysis : Quantify receptor activation via luciferase assays and validate with qPCR for downstream targets (e.g., SHP for FXR, GLP-1 for TGR5). Address variability by normalizing to bile acid pool size via LC-MS .

Q. How should researchers resolve contradictions in reported pro-apoptotic mechanisms of Methyl 3,7-dihydroxycholanate in cancer models?

  • Methodological Answer :

  • Hypothesis Testing : Compare effects across cell lines (e.g., H22 hepatoma vs. HT-29 colorectal cancer) to identify tissue-specific signaling.
  • Mechanistic Profiling : Use phospho-antibody arrays to map kinase activation (e.g., MAPK pathways like p-JNK/p-ERK1/2, as seen in related bile acids ).
  • Data Integration : Apply systems biology tools (e.g., STRING database) to reconcile apoptosis-related protein interactions (Bax/Bcl-2, caspase cascades). Discrepancies may arise from differences in mitochondrial membrane potential assays (JC-1 vs. TMRM dyes) or apoptosis timing .

Q. What strategies ensure reproducibility in quantifying Methyl 3,7-dihydroxycholanate in complex biological matrices (e.g., serum, fecal samples)?

  • Methodological Answer :

  • Sample Preparation : Acidify samples to pH 2–3 to protonate bile acids, followed by solid-phase extraction (C18 columns). Include internal standards (e.g., deuterated cholic acid) for normalization.
  • Analytical Validation : Perform spike-and-recovery experiments at low/medium/high concentrations. Calculate inter-/intra-day CVs (<15% for FDA compliance).
  • Troubleshooting : Address matrix effects (ion suppression in MS) by diluting samples or using alternative ionization modes (APCI vs. ESI) .

Data Interpretation and Reporting Guidelines

Q. How to structure a medicinal chemistry manuscript on Methyl 3,7-dihydroxycholanate to meet journal standards (e.g., Medicinal Chemistry Research)?

  • Methodological Answer :

  • Introduction : Link the compound’s bile acid classification (D005765/D001647 ) to gaps in receptor signaling or metabolic disease research. Cite analogous studies (e.g., DMD’s antitumor mechanisms ).
  • Results/Discussion : Use tables to compare EC50 values for receptor activation across assays. Figures should highlight structural features (e.g., 3β,7α-dihydroxy orientation) and signaling pathways.
  • Conclusion : Emphasize translational potential without overstating findings. Avoid compound numbering (e.g., "4b") and excessive chemical structures per journal guidelines .

Q. What literature search strategies ensure comprehensive coverage of Methyl 3,7-dihydroxycholanate studies?

  • Methodological Answer :

  • Databases : Search PubMed, SciFinder, and Web of Science using MeSH terms ("Bile Acids and Salts"[Mesh], "Cholanic Acids"[Mesh]) and keywords ("3,7-dihydroxycholanate methyl ester").
  • Filters : Limit to peer-reviewed articles (2000–present) and exclude patents.
  • Validation : Cross-check references from seminal reviews (e.g., Bile Acids and Their Metabolites: A Comprehensive Overview ). Use citation tracking tools (e.g., Scopus) to identify recent advances .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.